molecular formula C13H12N2O4S B3045560 N-(4-methylphenyl)-4-nitrobenzenesulfonamide CAS No. 109845-76-3

N-(4-methylphenyl)-4-nitrobenzenesulfonamide

Cat. No.: B3045560
CAS No.: 109845-76-3
M. Wt: 292.31 g/mol
InChI Key: AFKDMQMBJADFHR-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a nitro group and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-methylaniline. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of continuous flow reactors also minimizes the formation of by-products and reduces the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed

    Reduction: N-(4-methylphenyl)-4-aminobenzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: N-(4-carboxyphenyl)-4-nitrobenzenesulfonamide.

Scientific Research Applications

N-(4-methylphenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfonamide groups.

    Medicine: Sulfonamide derivatives are known for their antibacterial properties. This compound can be explored for its potential as an antibacterial agent.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)sulfonyltryptophan
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
  • 4-(4-methylphenyl)-2,2’:6’,2’'-terpyridine

Uniqueness

N-(4-methylphenyl)-4-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a methylphenyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties to the compound, making it suitable for specific applications in medicinal chemistry and materials science. The presence of the nitro group enhances its reactivity, while the methylphenyl group provides steric hindrance, influencing its interaction with biological targets.

Properties

IUPAC Name

N-(4-methylphenyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-10-2-4-11(5-3-10)14-20(18,19)13-8-6-12(7-9-13)15(16)17/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKDMQMBJADFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303615
Record name Benzenesulfonamide, N-(4-methylphenyl)-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109845-76-3
Record name Benzenesulfonamide, N-(4-methylphenyl)-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(RK1-1-29)I This compound was prepared according to the procedure described for compound 11a except using p-toluidine to obtain required product as a yellow solid, (256 mg, 97%). Mp=170-172° C. (lit 184-184.5° C. Bioorganic and Medicinal Chemistry 15(2), 1014-1021; 2007); 1H NMR (400 MHz, CDCl3) δ 8.27 (d, J=9.0 Hz, 2H), 7.88 (d, J=9.0 Hz, 2H), 7.08 (d, J=8.2 Hz, 2H), 6.94 (d, J=8.2 Hz, 2H), 6.41 (bs, 1H), 2.30 (s, 3H).
Quantity
0 (± 1) mol
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Reaction Step One
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Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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